molecular formula C18H18ClN3O4S B5231714 4-butoxy-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide CAS No. 6454-18-8

4-butoxy-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5231714
CAS No.: 6454-18-8
M. Wt: 407.9 g/mol
InChI Key: AQKAFVFPJQZNMK-UHFFFAOYSA-N
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Description

4-butoxy-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C₁₈H₁₈ClN₃O₄S. This compound is known for its unique chemical structure, which includes a butoxy group, a chloro-nitrophenyl group, and a carbamothioyl group attached to a benzamide core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-nitroaniline with butyl bromide to form 4-butoxy-3-nitroaniline. This intermediate is then reacted with thiophosgene to introduce the carbamothioyl group, followed by coupling with 4-aminobenzamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-butoxy-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-[(4-chloro-3-aminophenyl)carbamothioyl]benzamide
  • 4-butoxy-N-[(4-chloro-3-nitrophenyl)carbamoyl]benzamide
  • 4-butoxy-N-[(4-chloro-3-nitrophenyl)carbamothioyl]aniline

Uniqueness

4-butoxy-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

4-butoxy-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c1-2-3-10-26-14-7-4-12(5-8-14)17(23)21-18(27)20-13-6-9-15(19)16(11-13)22(24)25/h4-9,11H,2-3,10H2,1H3,(H2,20,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKAFVFPJQZNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367751
Record name STK000227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6454-18-8
Record name STK000227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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